molecular formula C12H10O4 B10822937 4,7-Dimethoxynaphthalene-1,2-dione CAS No. 32358-81-9

4,7-Dimethoxynaphthalene-1,2-dione

Cat. No.: B10822937
CAS No.: 32358-81-9
M. Wt: 218.20 g/mol
InChI Key: UHZPDIVBTDXFBG-UHFFFAOYSA-N
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Description

4,7-Dimethoxynaphthalene-1,2-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring, and they often exhibit significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethoxynaphthalene-1,2-dione typically involves the methoxylation of naphthoquinone derivatives. One common method is the reaction of 1,2-naphthoquinone with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents is carefully managed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxynaphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Higher oxidation state naphthoquinones.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the substituent introduced.

Scientific Research Applications

4,7-Dimethoxynaphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in redox cycling and its effects on cellular processes.

    Medicine: Investigated for its potential anticancer properties and ability to induce apoptosis in cancer cells.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.

Mechanism of Action

The mechanism of action of 4,7-Dimethoxynaphthalene-1,2-dione involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis. The compound targets cellular pathways involved in oxidative phosphorylation and can disrupt mitochondrial function, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxynaphthalene-1,4-dione: Another naphthoquinone derivative with similar redox properties.

    5,8-Dimethoxynaphthalene-1,4-dione: Known for its anticancer activity and ability to induce apoptosis.

    Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin supplement and in various biochemical studies.

Uniqueness

4,7-Dimethoxynaphthalene-1,2-dione is unique due to its specific methoxy substitution pattern, which influences its chemical reactivity and biological activity. Its ability to generate ROS and induce apoptosis makes it a valuable compound for research in oxidative stress and cancer therapy.

Properties

CAS No.

32358-81-9

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4,7-dimethoxynaphthalene-1,2-dione

InChI

InChI=1S/C12H10O4/c1-15-7-3-4-8-9(5-7)12(14)10(13)6-11(8)16-2/h3-6H,1-2H3

InChI Key

UHZPDIVBTDXFBG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)C2=O)OC

Origin of Product

United States

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